

Glyasperin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glyasperin C

Cat. No.: B191347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyasperin C, a prenylated isoflavan, represents a class of bioactive compounds with significant potential in pharmaceutical research. First isolated in 1992, this natural product has garnered interest for its putative antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery of **Glyasperin C**, its primary natural source, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Discovery and Characterization

Glyasperin C was first discovered and isolated in 1992 by a team of researchers led by Toshio Fukai from the roots of *Glycyrrhiza aspera*, a species of licorice. The discovery was part of a broader investigation into the phenolic constituents of this plant species. The structure of **Glyasperin C** was elucidated using a combination of spectroscopic methods, including UV-Visible spectroscopy, ^1H -NMR, ^{13}C -NMR, and mass spectrometry.

Physicochemical Properties

A summary of the reported physicochemical properties of **Glyasperin C** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₄ O ₅	[1]
Molecular Weight	356.4 g/mol	[1]
Appearance	Colorless needles	[1]
Melting Point	79-80 °C	[1]
Optical Rotation	[α] _D ²⁰ -15.6° (c 0.13, MeOH)	[1]

Spectroscopic Data

The structural elucidation of **Glyasperin C** was heavily reliant on NMR spectroscopy. The key ¹H and ¹³C NMR spectral data are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and verification of the compound in future studies.

Table 2: ¹H-NMR Spectral Data of **Glyasperin C** (in CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.30	m	
H-3	3.65	m	
H-4	2.90	m	
H-8	6.42	s	
H-2'	6.95	d	8.5
H-5'	6.45	dd	8.5, 2.5
H-6'	6.38	d	2.5
H-1''	3.25	d	7.0
H-2''	5.25	t	7.0
3''-Me	1.75	s	
3''-Me	1.65	s	
5-OMe	3.78	s	

Table 3: ^{13}C -NMR Spectral Data of **Glyasperin C** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-2	67.9
C-3	31.8
C-4	31.2
C-4a	157.9
C-5	103.5
C-6	111.2
C-7	158.4
C-8	94.2
C-8a	155.9
C-1'	113.8
C-2'	129.9
C-3'	102.7
C-4'	155.1
C-5'	107.5
C-6'	131.5
C-1''	21.2
C-2''	122.5
C-3''	131.8
3''-Me	17.9
3''-Me	25.7
5-OMe	55.3

Natural Sources

The primary and thus far only confirmed natural source of **Glyasperin C** is the roots of *Glycyrrhiza aspera*. This plant is a species of licorice found in various regions of Asia. While other species of *Glycyrrhiza*, such as *G. uralensis* and *G. glabra*, are well-known for their rich flavonoid content, **Glyasperin C** has been specifically isolated from *G. aspera*.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of **Glyasperin C** from *Glycyrrhiza aspera*. The original discovery paper did not report the final yield of the purified compound. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC) with a validated analytical standard, are required to determine the typical concentration of **Glyasperin C** in its natural source.

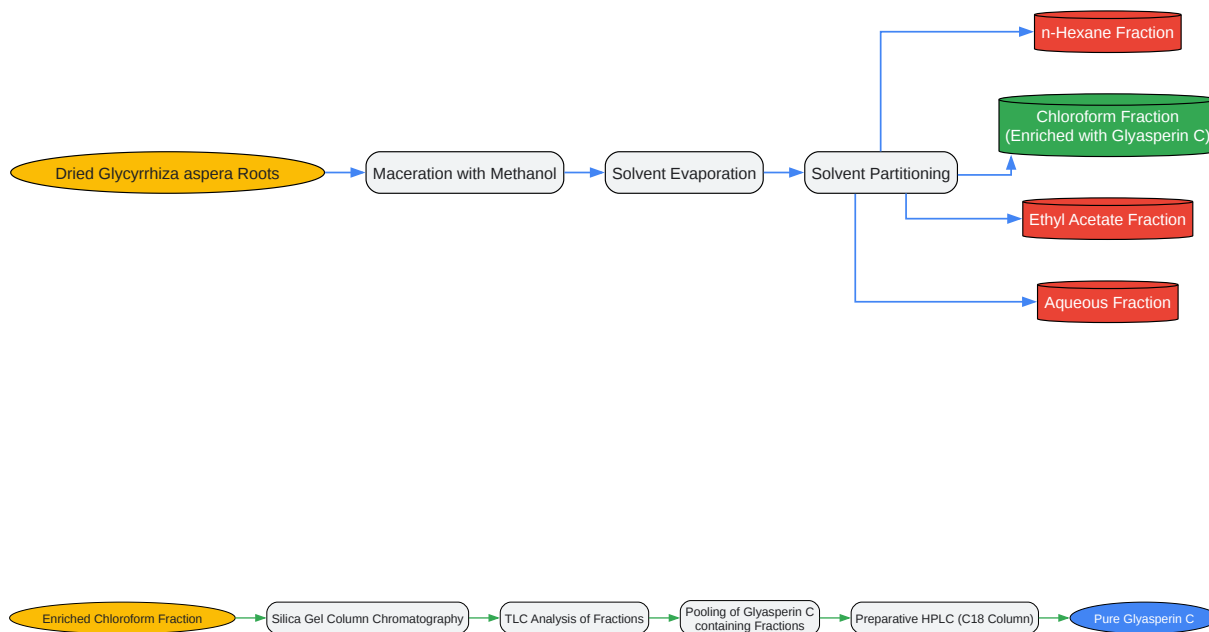
Experimental Protocols

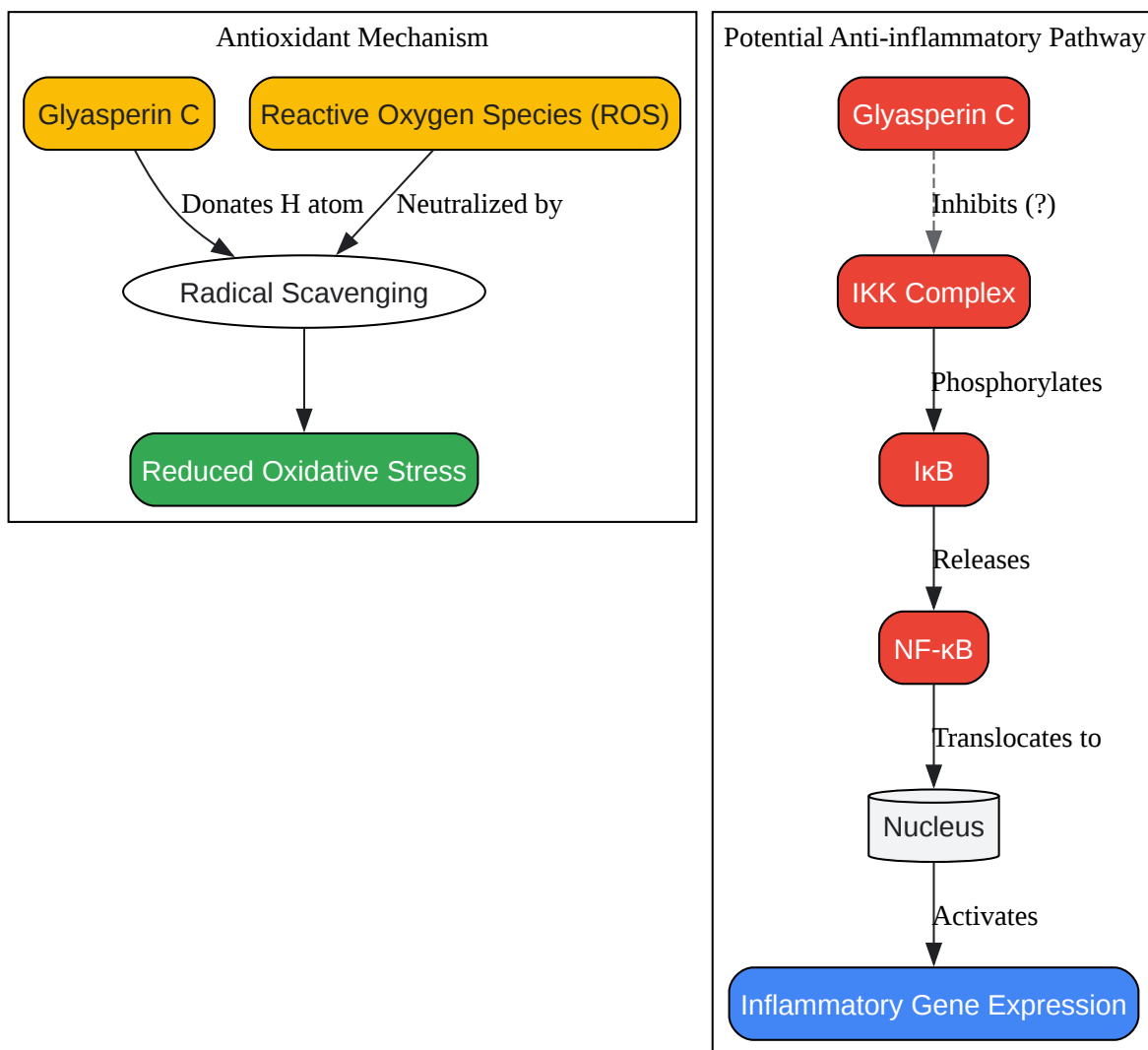
The following sections provide detailed methodologies for the extraction, isolation, and characterization of **Glyasperin C**, based on the original discovery paper and general practices for the isolation of prenylated flavonoids from *Glycyrrhiza* species.

Extraction of Crude Flavonoids

The initial step involves the extraction of a broad spectrum of compounds from the dried and powdered roots of *Glycyrrhiza aspera*.

- **Maceration:** The dried and powdered root material is macerated with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
- **Solvent Evaporation:** The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Prenylated flavonoids like **Glyasperin C** are typically enriched in the less polar fractions, such as the chloroform or ethyl acetate fractions.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Glyasperin C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191347#glyasperin-c-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com